methyl 7-(2-phenylthiazole-4-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-(2-phenylthiazole-4-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C21H19N3O3S and its molecular weight is 393.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
Innovative Synthesis Approaches : The synthesis of related heterocyclic compounds involves novel methodologies that could be applicable to the target compound. For instance, Elmaati (2004) discusses the synthesis of isoquinoline, thiazolopyridine, and thieno[2,3-b]pyridine derivatives, emphasizing the versatility of heterocyclic synthesis techniques (Elmaati, 2004). Such methods could potentially be adapted for synthesizing the target compound by manipulating pyridin thione intermediates.
Protected Methyl Tetrahydroisoquinoline Carboxylates : The synthesis of protected methyl tetrahydroisoquinoline carboxylates via cleavage of dihydrooxazoles as described by Lerestif et al. (1999) indicates the synthetic accessibility of complex isoquinoline derivatives (Lerestif et al., 1999). This process might offer insights into functional group manipulation strategies relevant to the target compound.
Molecular and Crystal Structures : Research on the molecular and crystal structures of methyl tetrahydroquinoline carboxylates, such as those by Rudenko et al. (2012, 2013), provides a foundation for understanding the chemical behavior and potential interactions of similar compounds (Rudenko et al., 2012). These studies are crucial for designing molecules with desired physical and chemical properties.
Potential Applications
Anticancer Activity : The structural motifs present in the target compound are reminiscent of those in molecules evaluated for anticancer activities. For example, compounds with isoquinoline and oxazole derivatives have been synthesized and tested for their efficacy against various cancer cell lines, indicating the potential therapeutic applications of structurally complex molecules in oncology (Liu et al., 2009).
Biological Evaluations and Drug Design : Studies like those on CCR5 antagonists, which involve complex heterocyclic systems, underscore the importance of such compounds in developing new medications. The practical synthesis and evaluation of these molecules for biological activity suggest a potential pathway for the development of drugs based on the target compound's structure (Ikemoto et al., 2005).
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
This compound acts by inhibiting the cyclooxygenase enzymes , thus preventing the synthesis of prostaglandins . This results in a reduction of inflammation and pain .
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway . By inhibiting the cyclooxygenase enzymes, it prevents the conversion of arachidonic acid to prostaglandins . This leads to a decrease in the production of these signaling molecules, thereby reducing inflammation and pain .
Result of Action
The inhibition of the cyclooxygenase enzymes and the subsequent reduction in prostaglandin synthesis result in anti-inflammatory and analgesic effects . This means the compound can reduce inflammation and alleviate pain .
Biochemical Analysis
Biochemical Properties
Thiazoles are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the thiazole derivative .
Cellular Effects
Thiazole derivatives have been shown to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Mechanism
Thiazole derivatives are known to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
methyl 7-[(2-phenyl-1,3-thiazole-4-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-27-21(26)24-10-9-14-7-8-17(11-16(14)12-24)22-19(25)18-13-28-20(23-18)15-5-3-2-4-6-15/h2-8,11,13H,9-10,12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMKUWMALBXDGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.